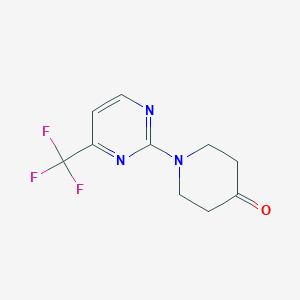

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one is an organic compound with the molecular formula C10H10F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-one moiety.

Vorbereitungsmethoden

The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of trifluoromethyl ketone with 2-aminopyrimidine to form an intermediate product.

Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

Formation of Piperidin-4-one:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Analyse Chemischer Reaktionen

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one has the molecular formula C10H10F3N3O and a molecular weight of approximately 247.22 g/mol. The compound exhibits a melting point range of 98-100 °C, indicating its stability under standard conditions . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Glycine Transporter Inhibition

One of the most significant applications of this compound is its role as an inhibitor of glycine transporter 1 (GlyT1). Research indicates that compounds with similar structures have shown promising results in enhancing inhibitory activity against GlyT1, which is implicated in various neurological disorders, including schizophrenia .

Case Study:

A study demonstrated that modifications to the piperidinyl structure could lead to enhanced GlyT1 inhibitory activity, with some derivatives achieving an IC50 value as low as 1.8 nM. These findings suggest that this compound could be further optimized for therapeutic use in treating schizophrenia without causing adverse central nervous system effects .

Antidepressant Activity

Another area of interest is the potential antidepressant activity of this compound. Studies have indicated that similar piperidine derivatives can influence serotonin and norepinephrine levels in the brain, suggesting a mechanism for antidepressant effects. The trifluoromethyl group may enhance these interactions by improving the binding affinity to target receptors .

Anticancer Research

Emerging studies suggest that compounds with similar frameworks may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The trifluoromethyl group could play a crucial role in modulating these pathways, making it a candidate for further investigation in oncology .

Cosmetic Formulations

The compound's unique properties may also find applications in cosmetic formulations where its stability and potential biological activity can be harnessed for skin care products .

Wirkmechanismus

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one can be compared with similar compounds such as:

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and solubility.

4-(Trifluoromethyl)pyrimidine-2-thiol:

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications.

Biologische Aktivität

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one, also known by its CAS number 937604-44-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H10F3N3O

- Molecular Weight : 245.20 g/mol

- Melting Point : 110 - 112 °C

- Purity : ≥95%

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in disease processes, particularly in cancer and metabolic disorders.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory activity against certain enzymes, which can be pivotal in cancer therapy. For example, it has been evaluated for its potential to inhibit the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies .

Anticancer Activity

This compound has been tested for its anticancer properties. A study demonstrated that derivatives of pyrimidine compounds could significantly reduce cellular viability in various cancer cell lines. The compound's structure suggests it may enhance potency through modifications that improve metabolic stability and solubility .

Antiparasitic Activity

In addition to its anticancer potential, this compound has been investigated for antiparasitic activity. A related study focused on optimizing pyrimidine derivatives against malaria parasites found that structural modifications could enhance efficacy while balancing solubility and metabolic stability .

Study 1: Anticancer Efficacy

A recent case study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation, with an IC50 value determined at approximately 20 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 20 | Caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 25 | Apoptosis induction |

Study 2: Antiparasitic Activity

Another study assessed the antiparasitic effects against Plasmodium falciparum. The compound was found to reduce parasitemia by up to 30% at a dosage of 40 mg/kg in murine models, indicating potential for further development as an antimalarial agent.

| Dosage (mg/kg) | Reduction in Parasitemia (%) |

|---|---|

| 20 | 15 |

| 40 | 30 |

| 60 | 45 |

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQIUBQSDLJYKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594827 |

Source

|

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-44-9 |

Source

|

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.